2,2'-(Pentane-3,3-diyl)difuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pentane-3,3-diyl)difuran is an organic compound that belongs to the class of difurans. It is a condensation product of furan and acetone, characterized by two furan rings connected through a pentane bridge at the 3,3 positions. This compound is known for its relatively high boiling point and is used as a precursor in the synthesis of various industrial chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-(Pentane-3,3-diyl)difuran is typically synthesized by reacting two equivalents of furan with one equivalent of acetone in the presence of an acidic catalyst, such as concentrated hydrochloric acid. The reaction is carried out at ambient temperature and pressure. The mixture is often cooled during the addition of reagents to control the reaction rate and minimize the formation of oligomers .
Industrial Production Methods
In industrial settings, the synthesis of 2,2’-(Pentane-3,3-diyl)difuran involves similar reaction conditions but on a larger scale. The reaction mixture is allowed to phase separate, and the organic layer is neutralized. The product is then purified by vacuum distillation to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pentane-3,3-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: Hydrogenation of the compound leads to the formation of bis(tetrahydrofuryl)propane.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using a palladium or nickel catalyst under hydrogen gas.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of bis(tetrahydrofuryl)propane.
Substitution: Formation of halogenated furans.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pentane-3,3-diyl)difuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance rubber additives and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2’-(Pentane-3,3-diyl)difuran involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Propane-2,2-diyl)difuran: Similar structure but with a propane bridge instead of pentane.
2,2’-(Cyclohexane-1,1-diyl)difuran: Contains a cyclohexane bridge.
2,2’-(Thiodimethylene)difuran: Contains a sulfur atom in the bridge
Uniqueness
2,2’-(Pentane-3,3-diyl)difuran is unique due to its specific pentane bridge, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
100612-04-2 |
---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-[3-(furan-2-yl)pentan-3-yl]furan |
InChI |
InChI=1S/C13H16O2/c1-3-13(4-2,11-7-5-9-14-11)12-8-6-10-15-12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
LVDANDMXAHYWSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=CC=CO1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.